N'-(6-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide, also known as CPTH6, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activities : N'-substituted benzohydrazide compounds, including derivatives of N'-(6-chlorobenzo[d]thiazol-2-yl), have been synthesized and shown to possess antibacterial and antifungal properties. These compounds exhibit broad-spectrum activity against various microorganisms, demonstrating their potential in antimicrobial applications (Shaikh, 2013), (Bhoi et al., 2015).
Antitumor Properties : Some derivatives of N'-(6-chlorobenzo[d]thiazol-2-yl) have demonstrated antitumor activities. These compounds were found to be promising candidates for the search for new anticancer agents, highlighting their potential in cancer treatment (Horishny et al., 2020).
Anticonvulsant Agents : Certain N'-(6-chlorobenzo[d]thiazol-2-yl) derivatives have been identified as promising anticonvulsant leads. Their in vivo anticonvulsant screening suggests potential for the development of new treatments for seizure disorders (Amir et al., 2012).
Histone Deacetylase Inhibition and Anticancer Activity : Some benzothiazole-containing compounds, including N'-(6-chlorobenzo[d]thiazol-2-yl) derivatives, have shown potent inhibitory effects on histone deacetylase (HDAC) enzymes. These compounds exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Tung et al., 2013).
Antimycobacterial Activity : Some 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, which are related to N'-(6-chlorobenzo[d]thiazol-2-yl) derivatives, have shown significant antimycobacterial activity against Mycobacterium tuberculosis, including drug-resistant strains. This highlights their potential in treating tuberculosis (Raparti et al., 2009).
properties
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4S2/c19-13-3-6-15-16(11-13)28-18(20-15)22-21-17(24)12-1-4-14(5-2-12)29(25,26)23-7-9-27-10-8-23/h1-6,11H,7-10H2,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMBGCDTXFSSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.